1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide
Description
1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide is a sulfonamide-derived piperidine carboxamide featuring a 4-fluoro-3-methylphenyl substituent on the sulfonyl group.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-9-8-11(2-3-12(9)14)20(18,19)16-6-4-10(5-7-16)13(15)17/h2-3,8,10H,4-7H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTAGIIUSFZIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with piperidine under controlled conditions.
Coupling reaction: The sulfonyl chloride intermediate is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide and its analogs:
Substituent Effects on Bioactivity
- Indazole sulfonyl (VU6007438) introduces heterocyclic rigidity, improving selectivity for mAChRs .
Piperidine Carboxamide Modifications :
Physicochemical and Pharmacokinetic Properties
highlights critical parameters for oral bioavailability:
- Rotatable Bonds : The target compound likely has ~6 rotatable bonds (similar to analogs), within the optimal range (≤10) for bioavailability.
- Polar Surface Area (PSA) : Estimated PSA ~90 Ų (calculated using substituent contributions), below the 140 Ų threshold, suggesting favorable absorption .
- Molecular Weight: At ~313 Da, the target compound aligns with the <500 Da guideline, though notes that molecular weight alone is less predictive than flexibility and PSA .
Biological Activity
1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted with a sulfonyl group and a fluorinated aromatic moiety. The structural characteristics contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 300.35 g/mol |
| CAS Number | 915902-87-3 |
| IUPAC Name | This compound |
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and bacterial infections.
Table 1: Enzyme Inhibition Potency
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | AChE |
| Related Sulfonamide Derivative | 2.14 ± 0.003 | Urease |
Antimicrobial Activity
The compound's sulfonamide moiety suggests potential antimicrobial properties, similar to other piperidine derivatives. Studies have shown that sulfonamides can exhibit antibacterial effects by inhibiting folate synthesis in bacteria.
This compound likely interacts with biological targets through hydrogen bonding and hydrophobic interactions due to its unique electronic properties imparted by the fluorine atom. These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.
Study on Enzyme Inhibition
In a study evaluating the enzyme inhibitory activity of various piperidine derivatives, this compound was found to have significant AChE inhibitory activity, comparable to known inhibitors. The study highlighted the potential of this compound as a lead in developing new AChE inhibitors for Alzheimer's treatment .
Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of several sulfonamide derivatives, including our compound of interest. The results indicated that it exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
